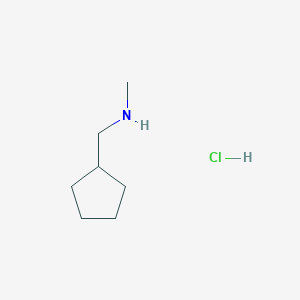![molecular formula C14H22ClNO2 B1454195 4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol Hydrochlorid CAS No. 1240527-15-4](/img/structure/B1454195.png)
4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol Hydrochlorid
Übersicht
Beschreibung
“4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol hydrochloride” is a chemical compound with the CAS number 1240527-15-4 . It has a molecular weight of 271.78 and a molecular formula of C14H22ClNO2 .
Molecular Structure Analysis
The molecular structure of this compound is based on a cyclohexanol backbone, with a 3-methoxyphenyl group and a methylamino group attached . The presence of these functional groups can influence the compound’s reactivity and physical properties.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For “4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol hydrochloride”, the molecular weight is 271.78 . Other properties such as boiling point and storage conditions were not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Diese Verbindung dient als hochwertiger Referenzstandard in der pharmazeutischen Prüfung . Sein strukturelles Grundgerüst ist für Modifikationen geeignet, die zur Entwicklung neuer Therapeutika führen können. Zum Beispiel könnte seine Methoxyphenylgruppe potenziell mit biologischen Zielen interagieren, während der Cyclohexanolteil an der metabolischen Stabilität beteiligt sein kann.
Organische Synthese
In der organischen Chemie kann diese Verbindung als Zwischenprodukt oder Reagenz fungieren. Seine benzylischen Amin- und Alkoholfunktionsgruppen sind reaktive Stellen, die verschiedene chemische Umwandlungen eingehen können, was sie bei der Synthese komplexer organischer Moleküle nützlich macht.
Biochemische Forschung
Die Struktur der Verbindung legt nahe, dass sie an biochemischen Studien im Zusammenhang mit Enzym-Substrat-Wechselwirkungen beteiligt sein könnte. Die Methoxyphenylgruppe könnte natürliche Substrate oder Inhibitoren von Enzymen imitieren und so Einblicke in Enzymmechanismen liefern .
Pharmakologie
Pharmakologisch könnte die Verbindung auf ihre Bioaktivität untersucht werden. Aufgrund ihrer strukturellen Ähnlichkeit mit Verbindungen mit bekannten biologischen Aktivitäten kann sie Eigenschaften wie Rezeptorbindung oder Enzyminhibition aufweisen, die in der Arzneimittelentdeckung wertvoll sind .
Medizinische Chemie
In der medizinischen Chemie könnte diese Verbindung ein Ausgangspunkt für die Entwicklung neuer Medikamente sein. Ihr molekulares Gerüst könnte modifiziert werden, um seine Wechselwirkung mit bestimmten biologischen Zielen zu verstärken, wodurch die Wirksamkeit verbessert und Nebenwirkungen reduziert werden .
Analytische Chemie
Als Referenzstandard ist diese Verbindung in der analytischen Chemie für die Methodenentwicklung und -validierung unerlässlich. Sie trägt dazu bei, die Richtigkeit und Präzision der analytischen Methoden festzustellen, die zur Detektion und Quantifizierung von Pharmazeutika eingesetzt werden .
Eigenschaften
IUPAC Name |
4-[(3-methoxyphenyl)methylamino]cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-17-14-4-2-3-11(9-14)10-15-12-5-7-13(16)8-6-12;/h2-4,9,12-13,15-16H,5-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHDTQAWTIDOMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CCC(CC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-15-4 | |
| Record name | Cyclohexanol, 4-[[(3-methoxyphenyl)methyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1454117.png)


![1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B1454124.png)







